Glipizide

Description

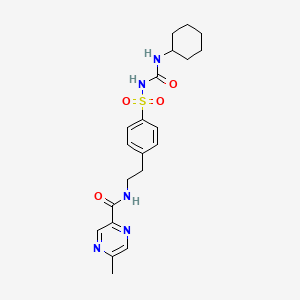

Structure

3D Structure

Properties

IUPAC Name |

N-[2-[4-(cyclohexylcarbamoylsulfamoyl)phenyl]ethyl]-5-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O4S/c1-15-13-24-19(14-23-15)20(27)22-12-11-16-7-9-18(10-8-16)31(29,30)26-21(28)25-17-5-3-2-4-6-17/h7-10,13-14,17H,2-6,11-12H2,1H3,(H,22,27)(H2,25,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJXGWJIGJFDTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0040676 | |

| Record name | Glipizide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glipizide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

>66.8 [ug/mL] (The mean of the results at pH 7.4), 1.64e-02 g/L | |

| Record name | SID855947 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Glipizide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glipizide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

29094-61-9 | |

| Record name | Glipizide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29094-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glipizide [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029094619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glipizide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glipizide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759120 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glipizide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0040676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glipizide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.919 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLIPIZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7WDT95N5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Glipizide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

200-203, 208 - 209 °C | |

| Record name | Glipizide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01067 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Glipizide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015200 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Unraveling the Molecular Cascade: A Technical Guide to Glipizide's Action on Pancreatic Beta-Cells

For Immediate Release

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, elucidating the core molecular mechanisms by which the sulfonylurea drug glipizide elicits insulin secretion from pancreatic beta-cells. This document provides a detailed overview of the signaling pathways, quantitative data on its effects, and explicit experimental protocols for key assays.

Core Mechanism of Action: From Channel Inhibition to Insulin Exocytosis

This compound's primary therapeutic effect of lowering blood glucose is initiated by its specific interaction with the pancreatic beta-cell. The drug's mechanism can be dissected into a well-defined cascade of molecular events:

1.1. Binding to the Sulfonylurea Receptor 1 (SUR1): this compound's journey begins at the plasma membrane of the pancreatic beta-cell, where it binds with high affinity to the sulfonylurea receptor 1 (SUR1).[1] SUR1 is the regulatory subunit of the ATP-sensitive potassium (KATP) channel, a crucial component in glucose-stimulated insulin secretion. The KATP channel is a hetero-octameric complex composed of four SUR1 subunits and four inwardly rectifying potassium channel (Kir6.2) subunits, which form the pore of the channel.[2]

1.2. Inhibition of the KATP Channel: Upon binding to SUR1, this compound induces a conformational change that leads to the closure of the associated Kir6.2 pore.[2] This inhibition of the KATP channel is the cornerstone of this compound's action. In the resting state, at low blood glucose levels, KATP channels are open, allowing potassium ions (K+) to flow out of the cell, which maintains a hyperpolarized membrane potential and suppresses insulin secretion. By blocking this outward K+ current, this compound mimics the effect of elevated intracellular ATP that occurs during glucose metabolism.

1.3. Membrane Depolarization: The closure of KATP channels reduces the efflux of positively charged potassium ions, leading to a buildup of positive charge inside the beta-cell. This results in the depolarization of the cell membrane.

1.4. Activation of Voltage-Dependent Calcium Channels (VDCCs): The change in membrane potential triggers the opening of voltage-dependent calcium channels (VDCCs) located on the beta-cell membrane.[2]

1.5. Calcium Influx: The opening of VDCCs facilitates a rapid influx of extracellular calcium ions (Ca2+) into the cytoplasm of the beta-cell, leading to a significant increase in the intracellular calcium concentration.[2]

1.6. Insulin Granule Exocytosis: The rise in intracellular calcium is the primary trigger for the exocytosis of insulin-containing secretory granules.[1] Calcium ions bind to synaptotagmin, a protein on the vesicle membrane, which in turn promotes the interaction of SNARE proteins (soluble N-ethylmaleimide-sensitive factor attachment protein receptor) on both the vesicle and plasma membranes. This interaction drives the fusion of the insulin granules with the cell membrane, releasing their insulin content into the bloodstream.

1.7. A Potential KATP Channel-Independent Pathway via Epac2: Emerging evidence suggests that sulfonylureas, including potentially this compound, may also exert effects on insulin secretion through a pathway independent of the KATP channel. Some studies indicate a direct interaction with Epac2 (Exchange protein directly activated by cAMP 2), a cAMP-binding protein that can enhance insulin exocytosis.[3][4][5] However, other research suggests that at therapeutic concentrations, the direct activation of Epac2 by sulfonylureas may not be a major contributor to their insulin secretagogue effect, with SUR1 remaining the primary target.[6] Further investigation is required to fully elucidate the physiological relevance of this alternative pathway for this compound.

Quantitative Data on this compound's Effects

The following tables summarize key quantitative parameters that define the potency and efficacy of this compound's action on pancreatic beta-cells. It is important to note that while data for the closely related sulfonylurea, gliclazide, is more readily available for some parameters, it serves as a valuable reference point.

| Parameter | Value | Cell Type/Condition | Reference |

| KATP Channel Inhibition | |||

| IC50 for KATP current blockage (Gliclazide) | 184 ± 30 nmol/L | Mouse pancreatic beta-cells | [2] |

| Insulin Secretion | |||

| This compound-stimulated insulin release | Modest stimulation at 2 µmol/L | Perifused rat pancreatic islets (at 2.8 mmol/L glucose) | [7] |

| This compound-stimulated insulin release | Biphasic and rapidly reversible increases at 2 µmol/L | Perifused rat pancreatic islets (at 8.3 mmol/L glucose) | [7] |

| Postprandial insulin response | Enhanced after at least 6 months of treatment | Humans | [8] |

| Total insulin response to oral glucose | 60% greater with 2 mg this compound | Healthy human subjects | [9] |

Note: Specific Kd values for this compound binding to SUR1, precise membrane depolarization values in mV, and absolute intracellular calcium concentrations in nM or µM directly attributable to this compound are not consistently reported in the reviewed literature. The provided data for gliclazide offers a comparative measure of potency.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the molecular mechanism of this compound on pancreatic beta-cells.

Whole-Cell Patch-Clamp Electrophysiology for KATP Channel Activity

This technique is employed to directly measure the inhibitory effect of this compound on KATP channel currents in isolated pancreatic beta-cells.

Cell Preparation:

-

Isolate pancreatic islets from a suitable animal model (e.g., mouse or rat) by collagenase digestion.

-

Disperse the islets into single beta-cells by gentle enzymatic treatment (e.g., trypsin) and mechanical trituration.

-

Plate the dispersed cells onto glass coverslips and culture for 24-48 hours to allow for adherence.

Electrophysiological Recording:

-

Mount a coverslip with adherent beta-cells onto the stage of an inverted microscope equipped with micromanipulators.

-

Continuously perfuse the cells with an extracellular (bath) solution containing (in mM): 138 NaCl, 5.6 KCl, 2.6 CaCl2, 1.2 MgCl2, 10 HEPES, and 3 glucose (pH adjusted to 7.4 with NaOH).

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with intracellular (pipette) solution.

-

The intracellular solution should contain (in mM): 140 KCl, 1 MgCl2, 10 HEPES, and 1 EGTA (pH adjusted to 7.2 with KOH). To study KATP channels, ATP is typically omitted from the pipette solution to maximize channel opening.

-

Establish a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane of a single beta-cell.

-

Rupture the membrane patch under the pipette tip by applying gentle suction to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -70 mV.

-

Apply voltage ramps or steps (e.g., from -120 mV to +40 mV) to elicit ionic currents.

-

To isolate KATP currents, other voltage-gated channels can be blocked with appropriate pharmacological agents (e.g., tetrodotoxin for Na+ channels, and nifedipine for Ca2+ channels).

-

After recording a stable baseline KATP current, apply this compound at various concentrations to the bath solution and record the resulting inhibition of the current.

Data Analysis:

-

Measure the amplitude of the KATP current before and after the application of this compound.

-

Construct a dose-response curve by plotting the percentage of current inhibition against the this compound concentration.

-

Fit the data to a Hill equation to determine the half-maximal inhibitory concentration (IC50) of this compound.

Static Insulin Secretion Assay from Isolated Islets

This assay quantifies the amount of insulin secreted from isolated pancreatic islets in response to this compound.

Islet Isolation and Culture:

-

Isolate pancreatic islets as described in the patch-clamp protocol.

-

Culture the islets for 24-48 hours in a suitable culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

Insulin Secretion Assay:

-

Hand-pick islets of similar size and place them in batches of 10-15 islets per well of a 24-well plate.

-

Pre-incubate the islets in Krebs-Ringer Bicarbonate (KRB) buffer containing low glucose (2.8 mM) for 1-2 hours at 37°C to establish a basal secretion rate.

-

Prepare stimulation solutions in KRB buffer containing:

-

Low glucose (2.8 mM) as a negative control.

-

High glucose (16.7 mM) as a positive control.

-

Low glucose (2.8 mM) plus various concentrations of this compound.

-

High glucose (16.7 mM) plus various concentrations of this compound.

-

-

Remove the pre-incubation buffer and add the stimulation solutions to the respective wells.

-

Incubate the plate for 1 hour at 37°C in a humidified incubator with 5% CO2.

-

After incubation, carefully collect the supernatant from each well.

-

Store the supernatant at -20°C until insulin measurement.

Insulin Quantification:

-

Measure the insulin concentration in the collected supernatants using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Normalize the secreted insulin to the total insulin content of the islets (which can be determined by lysing the islets after the experiment) or to the number of islets per well.

Intracellular Calcium Imaging with Fura-2 AM

This method allows for the real-time measurement of changes in intracellular calcium concentration in response to this compound.

Cell Preparation and Dye Loading:

-

Prepare isolated beta-cells on glass coverslips as described previously.

-

Prepare a loading buffer containing a physiological salt solution (e.g., HBSS) buffered with HEPES.

-

Prepare a stock solution of Fura-2 AM (acetoxymethyl ester) in anhydrous DMSO.

-

Dilute the Fura-2 AM stock solution into the loading buffer to a final concentration of 2-5 µM. Pluronic F-127 (0.02%) can be added to aid in dye solubilization.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

After loading, wash the cells with fresh loading buffer to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.

Fluorescence Microscopy and Data Acquisition:

-

Mount the coverslip with Fura-2-loaded cells onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately with light at 340 nm and 380 nm, and collect the emitted fluorescence at 510 nm using a sensitive camera.

-

Establish a stable baseline fluorescence ratio by perfusing the cells with a low glucose (2.8 mM) solution.

-

Stimulate the cells by switching the perfusion to a solution containing this compound at the desired concentration.

-

Record the changes in the 340/380 nm fluorescence ratio over time.

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

-

Calibrate the fluorescence ratio to absolute calcium concentrations using a standard calibration procedure with ionophores (e.g., ionomycin) and calcium buffers, if required.

-

Quantify the peak increase in the fluorescence ratio or the integrated calcium response following this compound stimulation.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic beta-cells.

Experimental Workflow for Whole-Cell Patch-Clamp

References

- 1. Molecular mechanisms of action of glyburide on the beta cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The cAMP sensor Epac2 is a direct target of antidiabetic sulfonylurea drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Epac2: a molecular target for sulfonylurea-induced insulin release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. diabetesjournals.org [diabetesjournals.org]

- 6. Sulphonylurea receptor-1, sulphonylureas and amplification of insulin secretion by Epac activation in β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iterative stimulation of pancreatic islets by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 9. A novel mechanism of this compound sulfonylurea action: decreased metabolic clearance rate of insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Extrapancreatic Effects of Glipizide in Glucose Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glipizide, a second-generation sulfonylurea, is a widely prescribed oral hypoglycemic agent for the management of type 2 diabetes mellitus. While its primary mechanism of action involves the stimulation of insulin secretion from pancreatic β-cells, a growing body of evidence highlights its significant extrapancreatic effects on glucose metabolism. This technical guide provides an in-depth analysis of these effects, focusing on the liver, skeletal muscle, and adipose tissue. We present quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals.

Introduction

The therapeutic efficacy of this compound extends beyond its secretagogue function. Understanding its extrapancreatic actions is crucial for a complete comprehension of its pharmacological profile and for the development of novel therapeutic strategies. These effects primarily involve the modulation of hepatic glucose production, enhancement of peripheral glucose uptake, and regulation of lipolysis. This document synthesizes the current knowledge on these extrapancreatic mechanisms.

Hepatic Effects: Inhibition of Glucose Production

This compound exerts a direct inhibitory effect on hepatic glucose production (HGP), contributing to its glucose-lowering properties.[1][2] This is achieved through the modulation of key regulatory enzymes in gluconeogenesis.

Quantitative Data

| Tissue/Cell Type | Species | Treatment | Parameter | Result | Reference |

| Isolated Hepatocytes | Lean Rat | This compound (0-100 µM) | Rate of Lactate Conversion to Glucose | Dose-dependent inhibition; Maximal inhibition: 46%; EC50: 26 µM | [3] |

| Isolated Hepatocytes | Lean Rat | This compound (0-100 µM) | Fructose 2,6-bisphosphate Levels | Dose-dependent increase; Maximal increment: 40%; EC50: 10 µM | [3] |

| Type 2 Diabetic Patients | Human | 6 weeks of this compound therapy | Glucose-induced Suppression of HGP | More pronounced suppression (0.96 +/- 0.14 vs 1.44 +/- 0.20 mg/kg per min; P < 0.02) | [4] |

| Male Rats | Rat | This compound (5 mg/kg/day for 10 days) | Fasting Serum Glucose | Significant reduction from 96 mg/100 ml to 81 mg/100 ml | [2] |

Signaling Pathway

This compound's inhibition of hepatic gluconeogenesis is, in part, mediated by an increase in the intracellular concentration of fructose 2,6-bisphosphate (F2,6BP), a potent allosteric activator of phosphofructokinase-1 and an inhibitor of fructose-1,6-bisphosphatase.[5] This leads to a decrease in the flux through the gluconeogenic pathway. The upstream signaling cascade likely involves the modulation of transcription factors such as cAMP response element-binding protein (CREB) and Forkhead box protein O1 (FOXO1), which are key regulators of gluconeogenic gene expression.[6][7]

Experimental Protocol: Isolation of Rat Hepatocytes and Gluconeogenesis Assay

Objective: To assess the dose-dependent effect of this compound on gluconeogenesis in isolated primary rat hepatocytes.

Materials:

-

Male Wistar rats (200-250 g)

-

Collagenase solution

-

Krebs-Ringer bicarbonate buffer

-

[U-¹⁴C]Lactate

-

This compound stock solution

-

Scintillation counter

Procedure:

-

Hepatocyte Isolation: Isolate hepatocytes from rat liver using a two-step collagenase perfusion method.

-

Cell Culture: Plate the isolated hepatocytes in appropriate culture dishes and allow them to attach.

-

Treatment: Incubate the hepatocytes with varying concentrations of this compound (e.g., 0-100 µM) in a buffer containing 10 mM lactate and a trace amount of [U-¹⁴C]Lactate.

-

Incubation: Incubate for a defined period (e.g., 90 minutes) at 37°C.

-

Measurement of Gluconeogenesis: Stop the reaction and measure the incorporation of ¹⁴C into glucose in the cell supernatant using a scintillation counter.

-

Data Analysis: Express the rate of gluconeogenesis as µmol of glucose produced per gram of wet weight of cells per hour and plot against the this compound concentration to determine the dose-response relationship.

References

- 1. Sulfonylureas exert antidiabetic action on adipocytes by inhibition of PPARγ serine 273 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scienceopen.com [scienceopen.com]

- 3. AMPK-mediated phosphorylation enhances the auto-inhibition of TBC1D17 to promote Rab5-dependent glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Direct Effect of Glucocorticoids on Lipolysis in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of sulfonylureas on membrane-bound low Km cyclic AMP phosphodiesterase in rat fat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Advent of Precision in Diabetes Management: A Technical Guide to the Discovery and Development of Second-Generation Sulfonylureas

Introduction

The journey to effectively manage type 2 diabetes mellitus has been marked by significant pharmacological milestones. Among the earliest and most enduring classes of oral hypoglycemic agents are the sulfonylureas. Their history began serendipitously in the 1940s when researchers observed that certain sulfonamide antibiotics induced hypoglycemia.[1][2] This observation paved the way for the development of the first-generation sulfonylureas in the 1950s, such as tolbutamide and chlorpropamide.[1][3] While revolutionary, these early agents had limitations, including lower potency and a less favorable side-effect profile. This set the stage for the development of a more refined class of drugs: the second-generation sulfonylureas.

This technical guide provides an in-depth exploration of the discovery, development, and core scientific principles of second-generation sulfonylureas. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the chemical advancements, experimental validation, and clinical significance of these pivotal drugs in the history of diabetes treatment.

From First to Second Generation: A Leap in Potency and Specificity

The development of second-generation sulfonylureas, such as glibenclamide (glyburide), glipizide, and gliclazide, marked a significant advancement in the 1980s.[3][4] These agents were largely introduced in the US in 1984, after having been in use in Europe for several years.[2][3] The primary distinction from their predecessors lies in their chemical structure. Second-generation compounds feature larger, relatively nonpolar groups substituted on the arylsulfonylurea nucleus.[5][6] This structural modification results in a dramatic increase in intrinsic hypoglycemic potency, with some agents being up to 100 times more potent by weight than first-generation drugs.[5][7] This enhanced potency allows for lower effective doses, contributing to a better safety profile.[7][8]

Mechanism of Action: Targeting the Pancreatic β-Cell

The primary therapeutic effect of second-generation sulfonylureas is the stimulation of insulin release from pancreatic β-cells.[8][9] This action is dependent on the presence of functioning β-cells.[2][3] The molecular mechanism is highly specific, involving the ATP-sensitive potassium (K-ATP) channel in the β-cell membrane.

-

Binding to SUR1: Sulfonylureas selectively bind to the sulfonylurea receptor 1 (SUR1), which is the regulatory subunit of the K-ATP channel.[10][11][12]

-

Channel Closure: This binding inhibits the channel's activity, effectively closing it.[11][13]

-

Membrane Depolarization: The closure of the K-ATP channel prevents potassium ion (K+) efflux, leading to a buildup of positive charge inside the cell and causing membrane depolarization.[10][12]

-

Calcium Influx: The change in membrane potential triggers the opening of voltage-dependent calcium channels (VDCCs).[10][12] This allows an influx of calcium ions (Ca2+) into the cell.

-

Insulin Exocytosis: The resulting increase in intracellular calcium concentration is a critical signal that initiates the exocytosis of insulin-containing secretory granules, releasing insulin into the bloodstream.[9][10]

Gliclazide has been noted for its high selectivity for pancreatic SUR1 receptors compared to cardiovascular SUR2A receptors, which may contribute to a better cardiovascular safety profile.[14]

Signaling pathway of sulfonylurea-induced insulin secretion.

Quantitative Data Summary

The second-generation sulfonylureas exhibit distinct pharmacokinetic profiles that influence their clinical application. Key parameters for the most prominent agents are summarized below.

| Parameter | Glibenclamide (Glyburide) | This compound | Gliclazide |

| Year Discovered | 1966[10][15] | ~1980s | 1966 (patented)[14] |

| Year Approved (US) | 1984[10][16] | 1984[3] | N/A (Not marketed in US) |

| Half-life (t½) | ~10 hours | 2-4 hours | ~10.4 hours[17] |

| Time to Peak (Tmax) | 2-4 hours | 1-3 hours | 4-6 hours[17] |

| Protein Binding | >99% | ~99% | ~94%[17] |

| Metabolism | Hepatic (to weakly active metabolites) | Hepatic (to inactive metabolites) | Extensive hepatic metabolism[14][18] |

| Primary Excretion | Biliary and renal | Renal | Renal |

| Potency | High | High | High |

Note: Values can vary slightly based on formulation (e.g., immediate vs. extended-release) and patient-specific factors.

Experimental Protocols

The characterization and validation of second-generation sulfonylureas relied on key experimental methodologies to elucidate their mechanism of action and quantify their effects.

Insulin Secretion Assay

This assay is fundamental for quantifying the insulinotropic effect of sulfonylureas.

Methodology:

-

Islet Isolation: Pancreatic islets are isolated from an animal model (e.g., rat or mouse) via collagenase digestion of the pancreas, followed by purification using a density gradient.

-

Culture: Isolated islets are cultured overnight to allow for recovery.

-

Pre-incubation: Groups of islets are pre-incubated for 1-2 hours in a Krebs-Ringer bicarbonate buffer (KRBB) containing a low glucose concentration (e.g., 2.8 mM) to establish a basal insulin secretion rate.[9]

-

Stimulation: The islets are then transferred to a fresh KRBB solution containing either a stimulatory glucose concentration (e.g., 16.7 mM) as a positive control, or a low glucose concentration supplemented with varying concentrations of the test sulfonylurea (e.g., glibenclamide).[9]

-

Sample Collection: After a defined incubation period (e.g., 60 minutes), the supernatant buffer is collected.[9]

-

Quantification: The concentration of insulin in the supernatant is measured using methods such as radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA). The results are then normalized to the islet count or total protein/DNA content.

Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the effect of sulfonylureas on the activity of individual K-ATP channels in the β-cell membrane.

Methodology:

-

Cell Preparation: Pancreatic islets are dissociated into single β-cells using enzymatic digestion.[9]

-

Pipette and Bath Solutions:

-

Pipette Solution (Intracellular): Contains a high concentration of potassium (e.g., 140 mM KCl) to mimic the intracellular environment.[9]

-

Bath Solution (Extracellular): Also contains a high potassium concentration to zero the membrane potential, allowing for the direct measurement of channel currents.[9]

-

-

Giga-seal Formation: A glass micropipette with a smooth tip is pressed against the membrane of a single β-cell to form a high-resistance seal (a "giga-seal").

-

Membrane Patch Excision: The pipette is pulled away from the cell to excise a small patch of the membrane, typically in an "inside-out" configuration, exposing the intracellular face of the channel to the bath solution.[9]

-

Channel Activity Recording: The current flowing through the K-ATP channels in the patch is recorded. Channel openings appear as downward deflections in the current trace.

-

Drug Application: The sulfonylurea compound is added to the bath solution. Its inhibitory effect is observed as a decrease in the frequency and duration of channel openings.

Generalized workflow for validating sulfonylurea mechanism.

Clinical Significance and Conclusion

The introduction of second-generation sulfonylureas was a landmark in the management of type 2 diabetes. Their increased potency and improved pharmacokinetic profiles offered better glycemic control with more convenient once-daily dosing for many patients.[7][8] Landmark studies like the UK Prospective Diabetes Study (UKPDS) and the Action in Diabetes and Vascular Disease (ADVANCE) trial provided extensive data on the long-term effects of sulfonylurea-based therapies, demonstrating their efficacy in reducing the risk of microvascular complications.[1]

While newer classes of antidiabetic agents have since emerged, second-generation sulfonylureas remain an important and cost-effective therapeutic option in many parts of the world.[11] The detailed understanding of their structure-activity relationships and mechanism of action, derived from the rigorous experimental work detailed in this guide, continues to inform diabetes research and the development of novel insulin secretagogues. The history of second-generation sulfonylureas is a testament to the power of medicinal chemistry and pharmacology in refining therapeutic agents to improve patient outcomes.

References

- 1. beyondtype1.org [beyondtype1.org]

- 2. A Brief History of the Development of Diabetes Medications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. diabetesjournals.org [diabetesjournals.org]

- 4. blog.profil.com [blog.profil.com]

- 5. This compound: a second-generation sulfonylurea hypoglycemic agent. Pharmacology, pharmacokinetics and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acpjournals.org [acpjournals.org]

- 7. youthmedicaljournal.com [youthmedicaljournal.com]

- 8. Sulfonylureas, Second Generation - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Glibenclamide - Wikipedia [en.wikipedia.org]

- 11. Mechanisms and Characteristics of Sulfonylureas and Glinides: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. Glibenclamide [medbox.iiab.me]

- 13. researchgate.net [researchgate.net]

- 14. Gliclazide - Wikipedia [en.wikipedia.org]

- 15. m.youtube.com [m.youtube.com]

- 16. Case study on Glibenclamide | PPTX [slideshare.net]

- 17. benchchem.com [benchchem.com]

- 18. japsonline.com [japsonline.com]

A Technical Guide to the Glipizide Binding Sites on the SUR1 Subunit of K-ATP Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the binding sites of the sulfonylurea drug Glipizide on the Sulfonylurea Receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel. This document synthesizes critical data from structural biology, pharmacology, and molecular biology to offer a comprehensive resource for professionals in the field.

Executive Summary

This compound, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. Its therapeutic effect is mediated by the specific inhibition of K-ATP channels in pancreatic β-cells, leading to membrane depolarization and subsequent insulin exocytosis. The K-ATP channel is a hetero-octameric complex composed of four pore-forming Kir6.2 subunits and four regulatory SUR1 subunits. This compound exerts its inhibitory action by binding to the SUR1 subunit. Recent advancements in cryo-electron microscopy (cryo-EM) have provided unprecedented insights into the architecture of the K-ATP channel and the location of the sulfonylurea binding pocket, primarily elucidated through studies with the related compound, glibenclamide. This guide details the molecular interactions, quantitative binding data, experimental methodologies used to study these interactions, and the intricate signaling pathways involved.

This compound Binding Affinity and Kinetics

This compound binds with high affinity to the SUR1 subunit of the K-ATP channel. The binding affinity is typically characterized by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). While data for the closely related sulfonylurea glibenclamide is more abundant, studies have also quantified the binding parameters for this compound.

| Ligand | Receptor/Channel | Assay Type | Parameter | Value | Reference |

| This compound | Sulfonylurea Receptor (Cerebral Cortex) | Photoaffinity Labeling | Kd | 1.6 nM | [1] |

| Gliclazide | Native β-cell K-ATP Channels | Whole-cell current recording | IC50 | 184 ± 30 nM | [2][3] |

| Glibenclamide | SUR1/Kir6.2 | Cryo-EM | - | High Affinity (nM range) | [4][5][6] |

The this compound Binding Pocket on SUR1

High-resolution cryo-EM structures of the K-ATP channel in complex with glibenclamide and ATP have revealed the precise location of the sulfonylurea binding site.[4][5][6] While a structure with this compound itself is not yet available, the high structural similarity between second-generation sulfonylureas suggests a conserved binding mode.

The binding pocket is a transmembrane site located within the SUR1 subunit, near the interface with the Kir6.2 subunit. It is situated in the transmembrane domain (TMD) bundle of the SUR1-ABC core, specifically connected to the first nucleotide-binding domain (NBD1) and positioned near the inner leaflet of the lipid bilayer.[4][5][6]

Key structural features of the binding site include:

-

Contribution from Multiple SUR1 Domains: The pocket is formed by residues from both the TMDs and cytosolic loops of SUR1.

-

Proximity to Kir6.2: The binding site's location facilitates allosteric modulation of the Kir6.2 pore.

-

Interaction with the Kir6.2 N-terminus: The N-terminus of Kir6.2 inserts into the central cavity of the SUR1 ABC core, adjacent to the drug-binding pocket, playing a crucial role in the stabilization of the channel complex and the inhibitory action of sulfonylureas.

Signaling Pathways and Molecular Mechanisms

The binding of this compound to SUR1 initiates a cascade of events that culminates in insulin secretion. The interplay between this compound, nucleotides (ATP and ADP), and the K-ATP channel subunits is critical for this process.

Mechanism of K-ATP Channel Inhibition by this compound

The following diagram illustrates the signaling pathway leading to insulin release, both in the presence and absence of this compound.

Caption: Signaling pathway of this compound-mediated insulin secretion.

Allosteric Regulation by Nucleotides

The binding of this compound to SUR1 is allosterically modulated by intracellular nucleotides. MgATP and MgADP have been shown to influence the affinity of sulfonylureas for their binding site. This complex interplay ensures that insulin secretion is tightly coupled to the metabolic state of the β-cell.

The following diagram illustrates the logical relationship between this compound, nucleotides, and the SUR1 subunit.

References

- 1. Photoaffinity labeling of the cerebral sulfonylurea receptor using a novel radioiodinated azidoglibenclamide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gliclazide produces high-affinity block of KATP channels in mouse isolated pancreatic beta cells but not rat heart or arterial smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM | eLife [elifesciences.org]

- 5. scispace.com [scispace.com]

- 6. Anti-diabetic drug binding site in a mammalian KATP channel revealed by Cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

pharmacokinetics and pharmacodynamics of Glipizide in animal models

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Glipizide in Animal Models

This technical guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of this compound in key animal models. The information presented is essential for preclinical assessment and translational studies in the field of diabetes research.

Core Pharmacokinetics of this compound

Pharmacokinetics (PK) delineates the disposition of a drug within an organism, covering absorption, distribution, metabolism, and excretion (ADME). Animal models are pivotal in characterizing these parameters.

1.1. Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption : Following oral administration, this compound is rapidly and almost completely absorbed from the gastrointestinal tract.[1] Peak plasma concentrations are typically reached within 1 to 3 hours.[1][2]

-

Distribution : this compound is extensively bound to plasma proteins (approximately 98%), primarily albumin.[3] This high degree of protein binding results in a relatively small volume of distribution.

-

Metabolism : The drug undergoes extensive hepatic metabolism, primarily through hydroxylation, into inactive metabolites.[1][4] The cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4, are involved in its metabolism.[5]

-

Excretion : The metabolites are excreted mainly via the urine, with less than 10% of the drug being eliminated unchanged.[1] The elimination half-life in normal subjects is typically between 2 and 4 hours.[1]

Table 1: Summary of this compound Pharmacokinetic Parameters in Animal Models

| Parameter | Rat | Dog | Rabbit |

| Time to Peak Concentration (Tmax) | ~1-3 hours | ~1-4 hours[6][7] | Data not consistently available; varies with formulation. |

| Elimination Half-life (t1/2) | ~3-4 hours[5] | ~5.5 hours (Modified Release)[6] | ~9 hours (with Divalproex Sodium)[8] |

| Metabolism | Hepatic (CYP enzymes)[5] | Hepatic | Hepatic |

| Primary Excretion Route | Urine (as metabolites)[1] | Urine (as metabolites) | Urine (as metabolites) |

Note: The values presented are approximate and can vary significantly based on the formulation (immediate vs. modified release), animal strain, and specific experimental conditions.

1.2. Experimental Protocols for Pharmacokinetic Studies

Standardized protocols are vital for generating reliable and reproducible PK data.

-

Animal Models : Wistar or Sprague-Dawley rats, Beagle dogs, and New Zealand White rabbits are commonly used.[5][8][9]

-

Dosing and Sample Collection :

-

Animals are fasted overnight prior to drug administration.

-

This compound is administered orally (p.o.) via gavage.

-

Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) from sites like the tail vein (rats) or marginal ear vein (rabbits).[5][8][10]

-

Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Bioanalytical Method : Plasma concentrations of this compound are quantified using a validated High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method, often coupled with Mass Spectrometry (MS/MS).[8][9][11]

-

Data Analysis : PK parameters (Cmax, Tmax, AUC, t1/2) are calculated from the plasma concentration-time data using non-compartmental analysis with software like WinNonlin.

Experimental Workflow for this compound Pharmacokinetic Analysis

Caption: A typical workflow for a pharmacokinetic study of oral this compound in a rat model.

Core Pharmacodynamics of this compound

Pharmacodynamics (PD) describes the biochemical and physiological effects of a drug on the body. For this compound, the primary effect is the reduction of blood glucose.

2.1. Mechanism of Action

This compound stimulates insulin secretion from pancreatic β-cells.[1][2] This is achieved by binding to the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.[4] This binding leads to the closure of the channel, causing membrane depolarization. The depolarization triggers the opening of voltage-gated calcium channels, leading to an influx of calcium ions, which stimulates the exocytosis of insulin-containing granules.[2][4][12]

Signaling Pathway for this compound-Induced Insulin Secretion

Caption: The signaling cascade of this compound's action on pancreatic β-cells to stimulate insulin release.

2.2. Pharmacodynamic Effects in Animal Models

This compound's efficacy is assessed in both normal and diabetic animal models.

-

Diabetic Models : Type 2 diabetes is often induced in rats by combining a high-fat diet (HFD) for several weeks to induce insulin resistance, followed by a low dose of streptozotocin (STZ) (e.g., 30-50 mg/kg, i.p.) to cause partial β-cell destruction.[13][14] Genetic models like the db/db mouse, which has a mutation in the leptin receptor leading to obesity and insulin resistance, are also widely used.[15]

-

Glucose Lowering : In diabetic rats, a single oral dose of this compound (e.g., 5 mg/kg) can significantly reduce plasma glucose levels by approximately 40%.[13] In normal dogs, oral doses of 0.1 to 1 mg/kg induce hypoglycemia that appears within 1 to 4 hours and reaches its maximum effect between 2 to 6 hours.[16]

Table 2: Summary of this compound Pharmacodynamic Effects in Animal Models

| Animal Model | Induction Method | Dose Range (p.o.) | Key Pharmacodynamic Effect | Reference |

| Rat | High-Fat Diet / STZ | 5 mg/kg | ~40% reduction in plasma glucose | [13] |

| BB Rat (Diabetes-prone) | Genetic | 10-100 mg/kg/day | Delays onset and prevents diabetes; reduces islet inflammation. | [17] |

| Dog (Normal) | N/A | 0.1 - 1 mg/kg | Hypoglycemia onset within 1-4 hours, maximal effect at 2-6 hours. | [16] |

| Rabbit (Diabetic) | Streptozotocin | 5 mg/kg | Induces significant hypoglycemia. | [18] |

| db/db Mouse | Genetic | 1 mg/kg/day | Used to study effects on glucose tolerance. | [19] |

2.3. Experimental Protocols for Pharmacodynamic Studies

-

Induction of Diabetes : For the HFD/STZ model, male Sprague-Dawley or Wistar rats are fed a high-fat diet for 8 weeks, followed by an intraperitoneal (i.p.) injection of STZ (30-50 mg/kg).[13] Diabetes is confirmed by measuring elevated fasting blood glucose levels (e.g., >250 mg/dL).

-

Glucose Tolerance Tests : An Oral Glucose Tolerance Test (OGTT) is often performed. After fasting, a baseline blood glucose sample is taken, the drug (this compound) is administered, and after a set period (e.g., 30-60 minutes), a glucose load is given orally. Blood glucose is then monitored at intervals for 2-3 hours.

-

Biochemical Analysis : Blood samples are analyzed for glucose concentrations using a glucometer or automated clinical chemistry analyzer. Plasma insulin levels can be measured using radioimmunoassay (RIA) or ELISA kits.

Logical Framework: From Dose to Effect

Caption: The relationship between pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body).

References

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound Mechanism of Action – My Endo Consult [myendoconsult.com]

- 5. ijpras.com [ijpras.com]

- 6. Comparative pharmacokinetics studies of immediate- and modified-release formulations of this compound in pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [Experimental study of this compound. A comparison with other hypoglycemic sulfonamides (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Population pharmacokinetics of gliclazide in normal and diabetic rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacokinetics Study of Herb–Drug Interaction of Berberine and this compound in Beagle Dogs Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Modeling type 2 diabetes in rats using high fat diet and streptozotocin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. meliordiscovery.com [meliordiscovery.com]

- 16. [Kinetic aspects of the this compound-induced hypoglycemia in the dog (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound-induced prevention of diabetes and autoimmune events in the BB rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 19. researchgate.net [researchgate.net]

Glipizide's Extrapancreatic Mechanism: A Technical Guide to its Impact on Insulin Receptor Sensitivity and Number

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glipizide, a second-generation sulfonylurea, is a cornerstone in the management of type 2 diabetes mellitus. While its primary mechanism of action is the stimulation of insulin secretion from pancreatic β-cells, a growing body of evidence points towards significant extrapancreatic effects that contribute to its glucose-lowering efficacy.[1] This technical guide provides an in-depth exploration of a core aspect of these extrapancreatic actions: the impact of this compound on insulin receptor sensitivity and number. Understanding these molecular interactions is pivotal for the development of novel therapeutic strategies and for optimizing the clinical application of this drug class. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the underlying biological pathways and workflows.

Impact on Insulin Receptor Number

Studies have indicated that this compound can increase the number of insulin receptors on target cells, a crucial factor in enhancing insulin sensitivity, particularly in the insulin-resistant states characteristic of type 2 diabetes.[1][2] This increase in receptor density allows for a greater response to circulating insulin.

While direct quantitative data for this compound's effect on insulin receptor number (Bmax) is limited in the reviewed literature, studies on related second-generation sulfonylureas provide valuable insights. The following table summarizes findings on the impact of sulfonylureas on insulin receptor number.

| Drug | Cell/Tissue Type | Change in Insulin Receptor Number (Bmax) | Reference |

| This compound | Normal Mice and Dogs (in vivo) | Associated with an increase in plasma membrane insulin receptor number. | [2] |

| Glimepiride | Human Hepatoma Hep-G2 Cells | Prevented insulin-induced receptor down-regulation. | [3] |

Note: The lack of specific quantitative values for this compound highlights a key area for future research.

Impact on Insulin Receptor Sensitivity

Beyond increasing the number of receptors, this compound and related compounds are thought to enhance the sensitivity of the insulin receptor itself. This can manifest as an increased binding affinity for insulin (a lower dissociation constant, Kd) or an amplification of the downstream signaling cascade following insulin binding.

A study on the second-generation sulfonylurea gliclazide demonstrated an enhancement of insulin-stimulated insulin receptor tyrosine phosphorylation in insulin-resistant skeletal muscle cells.[4] This phosphorylation is a critical initial step in the insulin signaling cascade, and its enhancement is a strong indicator of increased receptor sensitivity.

| Drug | Cell/Tissue Type | Effect on Insulin Receptor Sensitivity | Reference |

| Gliclazide | Insulin-Resistant Skeletal Muscle Cells | Enhanced insulin-stimulated insulin receptor tyrosine phosphorylation. | [4] |

| Tolazamide & this compound | Rat Adipose Tissue | Markedly potentiated insulin action in fat cells without altering the number or affinity of insulin receptors. | [5] |

Downstream Signaling Effects

The potentiation of insulin action by this compound extends to post-receptor signaling events. A key downstream effect is the translocation of glucose transporter type 4 (GLUT4) to the plasma membrane of muscle and adipose cells, which is the final step in facilitating glucose uptake from the bloodstream.

| Drug | Cell/Tissue Type | Effect on Downstream Signaling | Quantitative Data | Reference |

| This compound | Skeletal Muscle (Type 2 Diabetic Patients) | Significant increase in the immunoreactive abundance of GLUT4 protein. | P < 0.02 | [6] |

| Gliclazide | Insulin-Resistant Skeletal Muscle Cells | Partially restored phosphatidylinositol 3-kinase (PI3K) activity. | - | [4] |

Experimental Protocols

A thorough investigation of this compound's effects on insulin receptor dynamics requires a combination of in vivo and in vitro experimental approaches.

Euglycemic-Hyperinsulinemic Clamp

This is the gold-standard method for assessing whole-body insulin sensitivity in vivo.

Principle: A high level of insulin is infused intravenously to suppress endogenous glucose production. Simultaneously, a variable glucose infusion is administered to maintain a normal blood glucose level (euglycemia). The rate of glucose infusion required to maintain euglycemia is a direct measure of insulin-stimulated glucose disposal and thus, whole-body insulin sensitivity.

Detailed Protocol:

-

Subject Preparation: Subjects fast overnight. Two intravenous catheters are inserted, one for infusion and one for blood sampling from a "heated hand" to obtain arterialized venous blood.

-

Basal Period: A primed-continuous infusion of a glucose tracer (e.g., [6,6-²H₂]glucose) is administered to determine basal endogenous glucose production.

-

Clamp Period: A continuous infusion of insulin is initiated. Blood glucose is monitored every 5-10 minutes.

-

Glucose Infusion: A variable infusion of 20% dextrose is adjusted to maintain the plasma glucose concentration at the desired euglycemic level.

-

Data Analysis: The glucose infusion rate (GIR) during the final 30-60 minutes of the clamp is calculated and represents the whole-body insulin sensitivity.

Radioligand Binding Assay for Insulin Receptor Number (Bmax) and Affinity (Kd)

This in vitro assay quantifies the number of insulin receptors and their binding affinity on isolated cells or membrane preparations.

Principle: This is a competitive binding assay where a constant amount of radiolabeled insulin (e.g., ¹²⁵I-insulin) competes with increasing concentrations of unlabeled insulin for binding to the insulin receptors. By measuring the amount of bound radiolabeled insulin at different concentrations of unlabeled insulin, the total number of binding sites (Bmax) and the dissociation constant (Kd) can be determined.

Detailed Protocol:

-

Cell/Membrane Preparation: Isolate target cells (e.g., adipocytes, skeletal muscle cells) or prepare plasma membrane fractions.

-

Incubation: Incubate a fixed amount of cells or membranes with a constant concentration of ¹²⁵I-insulin and varying concentrations of unlabeled insulin in a binding buffer at a specified temperature and time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound ¹²⁵I-insulin from the free ¹²⁵I-insulin. This is commonly achieved by centrifugation through an oil layer or by rapid filtration.

-

Quantification: Measure the radioactivity of the pellet (bound fraction) using a gamma counter.

-

Data Analysis: Plot the bound/free ratio of radiolabeled insulin against the amount of bound insulin (Scatchard plot). The x-intercept of this plot provides the Bmax (total number of receptors), and the negative reciprocal of the slope gives the Kd (dissociation constant), an inverse measure of binding affinity.

Insulin Receptor and Downstream Substrate Phosphorylation Assay

This assay assesses the activation of the insulin receptor and its immediate downstream signaling proteins.

Principle: Upon insulin binding, the insulin receptor undergoes autophosphorylation on specific tyrosine residues. This activates its kinase activity, leading to the phosphorylation of insulin receptor substrate (IRS) proteins. These phosphorylation events can be detected and quantified using specific antibodies.

Detailed Protocol:

-

Cell Culture and Treatment: Culture target cells (e.g., L6 myotubes, 3T3-L1 adipocytes) and treat with or without this compound for a specified duration. Subsequently, stimulate the cells with insulin for a short period (e.g., 5-10 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

-

Immunoprecipitation (Optional): The insulin receptor or IRS proteins can be immunoprecipitated from the cell lysates using specific antibodies to enrich the protein of interest.

-

Western Blotting: Separate the proteins in the cell lysate or immunoprecipitate by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Immunodetection: Probe the membrane with primary antibodies specific for the phosphorylated forms of the insulin receptor (e.g., anti-phospho-tyrosine) or downstream targets like Akt/PKB (e.g., anti-phospho-Akt Ser473). Subsequently, use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Quantification: Detect the signal using chemiluminescence and quantify the band intensities using densitometry. Normalize the phosphorylated protein levels to the total protein levels to determine the fold change in phosphorylation.

Visualizations

Insulin Signaling Pathway and this compound's Potential Points of Influence

Caption: Insulin signaling cascade and potential extrapancreatic actions of this compound.

Experimental Workflow for Assessing this compound's Impact on Insulin Receptor Function

Caption: Integrated workflow for studying this compound's effects on insulin action.

Logical Relationship of this compound's Extrapancreatic Actions

References

- 1. pharmacy.hsc.wvu.edu [pharmacy.hsc.wvu.edu]

- 2. Mechanism of action of the second-generation sulfonylurea this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The sulfonylurea glimepiride regulates intracellular routing of the insulin-receptor complexes through their interaction with specific protein kinase C isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gliclazide increases insulin receptor tyrosine phosphorylation but not p38 phosphorylation in insulin-resistant skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sulfonylurea effects on target tissues for insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of this compound on glucose metabolism and muscle content of the insulin-regulatable glucose transporter (GLUT 4) and glycogen synthase activity during hyperglycaemia in type 2 diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structural Architecture of Efficacy: An In-depth Guide to the Structure-Activity Relationship of Glipizide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Structural Features and Mechanism of Action

Glipizide exerts its glucose-lowering effect primarily by stimulating insulin secretion from pancreatic β-cells.[1] This action is mediated through its interaction with the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (KATP) channel in the β-cell membrane.[2] The binding of this compound to SUR1 inhibits the channel, leading to membrane depolarization, calcium influx, and subsequent exocytosis of insulin-containing granules.[1] Second-generation sulfonylureas, like this compound, are characterized by a more non-polar side chain compared to their first-generation counterparts, which contributes to their enhanced hypoglycemic potency.[3][4]

The fundamental structure of this compound can be dissected into three key components for SAR analysis:

-

The Sulfonylurea Moiety: This is the pharmacophore essential for binding to the SUR1 receptor.

-

The Cyclohexyl Group: A lipophilic group that significantly influences binding affinity and selectivity.

-

The Pyrazinecarboxamidoethylphenyl Group: This complex side chain contributes to the overall physicochemical properties and potency of the molecule.

Structure-Activity Relationship (SAR) Analysis

Based on the broader understanding of sulfonylurea SAR, the following relationships can be established for this compound and its potential analogs.

The Sulfonylurea Moiety

The integrity of the sulfonylurea group is paramount for hypoglycemic activity. The acidic proton on the nitrogen between the sulfonyl and carbonyl groups is crucial for binding to the SUR1 receptor.

The Cyclohexyl Group

The large, nonpolar cyclohexyl group on the terminal urea nitrogen is a hallmark of second-generation sulfonylureas and is a major contributor to the high potency of this compound.[4] Modifications in this region are expected to have a significant impact on activity.

Table 1: Inferred SAR of the Cyclohexyl Moiety

| Modification | Expected Impact on Activity | Rationale |

| Replacement with smaller alkyl groups | Decrease | Reduced lipophilicity and weaker interaction with the hydrophobic binding pocket of SUR1. |

| Replacement with aromatic rings | Variable | May maintain or alter binding affinity depending on the substitution pattern and electronic properties of the ring. |

| Introduction of polar substituents | Decrease | Reduced lipophilicity, potentially hindering binding to the hydrophobic pocket of the receptor. |

The Pyrazinecarboxamidoethylphenyl Group

This part of the molecule allows for a wider range of structural modifications. The pyrazine ring itself is a key feature of this compound.

Table 2: Inferred SAR of the Pyrazinecarboxamidoethylphenyl Moiety

| Modification | Expected Impact on Activity | Rationale |

| Alterations to the pyrazine ring | Likely to affect potency | The pyrazine ring contributes to the overall electronic and steric profile of the molecule, influencing receptor interaction. |

| Modification of the ethyl linker | May affect pharmacokinetic properties | Changes in the length or flexibility of the linker could impact absorption, distribution, metabolism, and excretion (ADME). |

| Substitution on the phenyl ring | Variable | Introduction of electron-donating or electron-withdrawing groups could modulate the electronic properties of the sulfonylurea pharmacophore. |

Quantitative Data

While a comprehensive dataset for a series of this compound analogs is not available, the following table presents data for this compound in comparison to other sulfonylureas to illustrate the impact of structural differences on potency.

Table 3: Comparative Biological Activity of Selected Sulfonylureas

| Compound | Generation | Key Structural Difference from this compound | In Vitro Potency (relative) |

| Tolbutamide | First | p-tolyl group instead of pyrazinecarboxamidoethylphenyl; butyl group instead of cyclohexyl | Low |

| Glibenclamide | Second | 5-chloro-2-methoxybenzamidoethylphenyl group instead of pyrazinecarboxamidoethylphenyl | High |

| This compound | Second | - | High |

Note: Relative potency is a generalized comparison based on typical clinical dosing and in vitro studies.

Experimental Protocols

The evaluation of this compound and its analogs involves a combination of in vitro and in vivo assays to determine their mechanism of action, potency, and efficacy.

In Vitro Assays

This assay determines the binding affinity of a test compound to the SUR1 receptor.

-

Principle: A radiolabeled sulfonylurea with known high affinity for SUR1 (e.g., [3H]glibenclamide) is incubated with a membrane preparation containing SUR1. The ability of a non-radiolabeled test compound (e.g., a this compound analog) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, from which the inhibitory constant (Ki) can be calculated.

-

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the SUR1/Kir6.2 channel (e.g., INS-1 or HIT-T15 cells).

-

Harvest cells and homogenize in a lysis buffer.

-

Centrifuge the homogenate to pellet nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate buffer and determine the protein concentration.

-

-

Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of [3H]glibenclamide and varying concentrations of the test compound.

-

Incubations are carried out in a suitable buffer at a specified temperature and time.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

-

This assay measures the ability of a compound to stimulate insulin secretion from cultured pancreatic β-cells.

-

Principle: Pancreatic β-cell lines are incubated with the test compound, and the amount of insulin released into the culture medium is quantified, typically by ELISA.

-

Methodology:

-

Cell Culture:

-

Culture INS-1 or MIN6 cells in appropriate growth medium to near confluency in multi-well plates.

-

-

Pre-incubation:

-

Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.5 mM) to establish a basal level of insulin secretion.

-

Pre-incubate the cells in this buffer for 1-2 hours.

-

-

Stimulation:

-

Replace the pre-incubation buffer with fresh KRB buffer containing low glucose and varying concentrations of the test compound. Include positive controls (e.g., high glucose, known secretagogues) and a vehicle control.

-

Incubate for a defined period (e.g., 1-2 hours).

-

-

Sample Collection and Analysis:

-

Collect the supernatant (culture medium).

-

Measure the insulin concentration in the supernatant using a rat or mouse insulin ELISA kit.

-

The cells can be lysed to measure total protein or DNA content for normalization of the insulin secretion data.

-

-

Data Analysis:

-

Plot the amount of secreted insulin against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.

-

-

In Vivo Assays

This is a widely used animal model of type 1 diabetes to evaluate the hypoglycemic effect of test compounds.

-

Principle: Streptozotocin is a chemical that is toxic to pancreatic β-cells. A single high dose of STZ induces rapid hyperglycemia in rodents, mimicking type 1 diabetes.

-

Methodology:

-

Induction of Diabetes:

-

Administer a single intraperitoneal (i.p.) or intravenous (i.v.) injection of STZ (e.g., 50-65 mg/kg) dissolved in a citrate buffer to adult male rats.

-

-

Confirmation of Diabetes:

-

Monitor blood glucose levels from tail vein blood samples at regular intervals (e.g., 48-72 hours post-STZ injection).

-

Rats with fasting blood glucose levels above a certain threshold (e.g., >250 mg/dL) are considered diabetic and are used for the study.

-

-

Drug Administration and Blood Glucose Monitoring:

-

Divide the diabetic rats into groups: a vehicle control group, a positive control group (e.g., this compound), and groups treated with different doses of the test compound.

-

Administer the compounds orally or via another appropriate route.

-

Measure blood glucose levels at various time points after drug administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours) to determine the onset and duration of the hypoglycemic effect.

-

-

Data Analysis:

-

Calculate the percentage reduction in blood glucose levels compared to the vehicle control group.

-

Determine the dose-response relationship.

-

-

This test evaluates the effect of a compound on glucose disposal after an oral glucose load.

-

Principle: In diabetic or glucose-intolerant animals, an oral glucose challenge results in a prolonged and exaggerated increase in blood glucose levels. A hypoglycemic agent will improve glucose tolerance, leading to a smaller and shorter-lasting glycemic excursion.

-

Methodology:

-

Animal Preparation:

-

Fast the animals (e.g., rats or mice) overnight but allow free access to water.

-

-

Drug Administration:

-

Administer the test compound, vehicle, or a positive control orally at a defined time before the glucose challenge (e.g., 30-60 minutes).

-

-

Glucose Challenge and Blood Sampling:

-

Measure the basal blood glucose level (time 0).

-

Administer a glucose solution orally (e.g., 2 g/kg).

-

Collect blood samples from the tail vein at various time points after the glucose load (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis:

-

Plot the blood glucose concentration over time for each group.

-

Calculate the area under the curve (AUC) for the glucose excursion. A reduction in the AUC indicates improved glucose tolerance.

-

-

Visualization of Pathways and Workflows

Signaling Pathway of this compound-Induced Insulin Secretion

Caption: Signaling pathway of this compound-induced insulin secretion in pancreatic β-cells.

Experimental Workflow for In Vivo Hypoglycemic Activity Assessment

Caption: Experimental workflow for assessing the in vivo hypoglycemic activity of this compound analogs.

Conclusion

The structural features of this compound are finely tuned to optimize its interaction with the SUR1 receptor and elicit a potent insulinotropic effect. The sulfonylurea core, the lipophilic cyclohexyl group, and the pyrazine-containing side chain all play critical roles in its biological activity. While the exploration of novel this compound analogs has been limited in published literature, the established principles of sulfonylurea SAR provide a robust framework for predicting the impact of structural modifications. The detailed experimental protocols and visualized pathways presented in this guide offer a practical resource for researchers engaged in the discovery and development of next-generation hypoglycemic agents. Further synthesis and evaluation of a diverse library of this compound analogs would be invaluable in refining our understanding of its SAR and paving the way for the design of even more effective and safer therapies for type 2 diabetes.

References

- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 2. This compound | C21H27N5O4S | CID 3478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound: a second-generation sulfonylurea hypoglycemic agent. Pharmacology, pharmacokinetics and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a new oral antidiabetic agent (report of a controlled clinical study in Sweden) - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond Blood Sugar: A Technical Guide to the Expanding Therapeutic Landscape of Glipizide

For Immediate Release

This technical guide explores the therapeutic applications of the second-generation sulfonylurea, Glipizide, beyond its well-established role in managing type 2 diabetes. While its primary mechanism of action involves stimulating insulin secretion from pancreatic β-cells, a growing body of preclinical evidence suggests that this compound possesses significant potential in oncology, with emerging possibilities in immunology and neuroprotection. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the current state of research, including detailed experimental protocols, quantitative data from key studies, and visualizations of the underlying molecular pathways.

Anti-Cancer Applications: Inhibition of Angiogenesis